molecular formula C22H20N6O3S B2574874 4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-24-9

4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2574874
CAS No.: 872995-24-9
M. Wt: 448.5
InChI Key: JSCBZMZPCGFCBP-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a potent and selective small molecule inhibitor with significant research value in oncology and inflammatory disease. Its primary mechanism of action involves the potent inhibition of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory node in the glycolytic pathway. By targeting PFKFB3, this compound effectively disrupts glycolytic flux, which is a hallmark of rapidly proliferating cells such as cancer cells and activated immune cells. This targeted metabolic interference makes it a valuable chemical probe for investigating the role of glycolysis in cancer cell proliferation, survival, and migration, as well as in the pro-inflammatory activation of endothelial and immune cells. Research utilizing this inhibitor has been instrumental in validating PFKFB3 as a therapeutic target in preclinical models of angiogenesis and tumor growth. Its application extends to studies aiming to understand the metabolic dependencies of pathological cells and to explore combination therapies with other anticancer agents. The compound's structure, featuring a [1,2,4]triazolo[4,3-b]pyridazine core, is optimized for high-affinity binding and selectivity within the PFKFB enzyme family. This reagent is intended for use in biochemical assays, cell-based studies, and in vivo research to elucidate metabolic pathways and evaluate potential therapeutic strategies.

Properties

IUPAC Name

4-methyl-N-[2-[6-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c1-15-2-6-17(7-3-15)22(29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)32-14-16-4-8-18(9-5-16)28(30)31/h2-11H,12-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCBZMZPCGFCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS No. 872995-24-9) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N6O3S. Its molecular weight is approximately 448.5 g/mol. The compound features a triazole ring and a pyridazine moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted that various triazole derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to this compound were found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The triazole-containing compounds have also been investigated for their anticancer potential. A study demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, the compound's derivatives have been evaluated for anti-inflammatory activity. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting their potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

Structural FeatureActivity Implication
Triazole Ring Essential for antimicrobial and anticancer activities
Pyridazine Moiety Enhances binding affinity to biological targets
Nitrobenzyl Thio Group Contributes to increased lipophilicity and cellular uptake

Case Studies

  • Antimicrobial Efficacy : In a comparative study of various triazole derivatives including this compound, it was observed that this compound exhibited a significantly lower MIC against Candida albicans compared to standard antifungal agents .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were found to be comparable to those of established chemotherapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds containing the triazolo-pyridazin scaffold exhibit significant antitumor activities. The compound's ability to intercalate with DNA suggests mechanisms that may enhance its efficacy against various cancer cell lines.

In vitro Studies:

  • The compound has shown promising results in inhibiting the proliferation of human cancer cell lines such as HepG2 (liver cancer), HCT-116 (colorectal cancer), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values indicate a strong potential for therapeutic use.

Mechanisms of Action:

  • DNA Intercalation : The structural features allow it to intercalate into DNA strands, disrupting replication and transcription processes.
  • Apoptosis Induction : Treatment with this compound has been linked to increased markers of apoptosis in treated cancer cells.

Structure–Activity Relationship (SAR)

A structure–activity relationship analysis revealed that specific substituents on the phenyl ring enhance anticancer activity by improving DNA binding affinity and selectivity towards cancer cells.

Study 1: Anticancer Efficacy

In a recent study published in New Journal of Chemistry, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that compounds with longer hydrophobic chains exhibited higher cytotoxicity due to enhanced interactions with cellular membranes.

Study 2: SAR Analysis

Another study focused on the SAR of triazolo-pyridazin derivatives found that modifications at specific positions on the core structure significantly affected biological activity. Compounds with dual hydrophobic substituents showed superior anticancer properties compared to their mono-substituted counterparts.

The compound exhibits various biological activities beyond anticancer properties, including antimicrobial and anti-inflammatory effects. Its unique chemical structure allows for diverse interactions with biological targets.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group undergoes nucleophilic displacement reactions under oxidative or basic conditions. For example:

  • Oxidation to sulfone : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone, enhancing electrophilicity for subsequent substitutions.

  • Alkylation/arylation : The sulfur atom can act as a nucleophile, reacting with alkyl halides or aryl boronic acids in cross-coupling reactions.

Table 1: Thioether Reactivity

Reaction TypeReagents/ConditionsProductYield*
OxidationH₂O₂, AcOH, 60°CSulfone85–92%
AlkylationCH₃I, K₂CO₃, DMFMethylated derivative78%

*Yields estimated from analogous triazolo-pyridazine systems .

Reduction of the Nitro Group

The 4-nitrobenzyl group can be selectively reduced to an amine using catalytic hydrogenation or metal-based reductants:

  • Catalytic hydrogenation : H₂/Pd-C in ethanol at 50 psi converts -NO₂ to -NH₂.

  • Zinc/HCl : Acidic conditions facilitate reduction to the amine, which can undergo diazotization or acylation.

Table 2: Nitro Reduction Pathways

Reducing AgentConditionsProductApplication
H₂/Pd-CEtOH, 25°C4-aminobenzyl derivativeIntermediate for further functionalization
SnCl₂/HClRefluxAmine (+ byproducts)Limited utility due to side reactions

Hydrolysis of the Benzamide Functionality

The benzamide group is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl at reflux yields 4-methylbenzoic acid and the corresponding amine.

  • Basic hydrolysis : NaOH/EtOH generates a carboxylate salt, which can be acidified to the free acid.

Key Observations :

  • Hydrolysis rates depend on electronic effects from the 4-methyl substituent (electron-donating groups retard reaction) .

  • Enzymatic hydrolysis (e.g., amidases) has been explored for prodrug activation .

Cycloaddition and Ring Functionalization

The triazolo[4,3-b]pyridazine core participates in cycloaddition reactions:

  • Diels-Alder reactions : The electron-deficient pyridazine ring reacts with dienes to form fused bicyclic systems .

  • N-alkylation : The triazole nitrogen can be alkylated using alkyl halides or epoxides under basic conditions .

Example Reaction :

text
4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide + CH₂=CHCO₂Me → Fused cycloadduct (72% yield)[5]

Electrophilic Aromatic Substitution

The methylbenzamide and nitrobenzyl groups direct electrophilic attacks:

  • Nitration : Further nitration occurs at meta positions relative to existing substituents.

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups, enhancing solubility.

Table 3: Directed Substituent Effects

ElectrophilePosition of AttackProduct Utility
NO₂⁺Meta to -NO₂Poly-nitrated analogs for explosive studies
SO₃HPara to -CH₃Water-soluble derivatives for biological assays

Metal-Catalyzed Cross-Coupling

The compound serves as a substrate in Suzuki-Miyaura and Heck reactions:

  • Suzuki coupling : Palladium catalysts couple aryl boronic acids to the pyridazine ring .

  • Buchwald-Hartwig amination : Introduces amine groups at halogenated positions .

Case Study :
In a Pd(PPh₃)₄-mediated reaction, a brominated analog of the compound reacted with phenylboronic acid to yield a biaryl derivative (89% yield), demonstrating utility in structure-activity relationship (SAR) studies .

Photochemical and Thermal Degradation

Stability studies reveal:

  • Photodegradation : UV light induces cleavage of the thioether bond, forming pyridazine sulfenic acid intermediates.

  • Thermal decomposition : Above 200°C, the triazole ring undergoes retro-Diels-Alder fragmentation.

Comparison with Similar Compounds

4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide

  • Substituent : 3-Trifluoromethylbenzylthio (CF₃)
  • Molecular Formula : C₂₃H₂₀F₃N₅OS
  • Mono isotopic mass: 471.134 vs. 476.51 (target compound), indicating lower molecular weight .

N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide

  • Substituent: 4-Chlorobenzylamino (Cl)
  • Molecular Formula : C₂₄H₂₁ClN₆O
  • Chlorine’s moderate electron-withdrawing effect may balance target affinity and metabolic stability .

2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide

  • Substituent : 5-Methyl-oxadiazolylmethylthio
  • Molecular Formula : C₁₉H₁₈N₆O₃S
  • Key Differences :
    • Oxadiazole introduces a heterocyclic motif that may enhance metabolic resistance.
    • Activity: Reported for anticancer and antiviral applications, suggesting divergent target profiles compared to the triazolo-pyridazine core .

SAR Insights :

  • Electron-Withdrawing Groups : The nitro group (target compound) may enhance target binding through dipole interactions but could increase toxicity risks.
  • Hydrophobic Substituents : Trifluoromethyl (CF₃) and methyl groups improve membrane permeability but may reduce aqueous solubility.
  • Linker Flexibility : Ethyl chains (vs. rigid linkers) balance conformational freedom and steric hindrance .

Q & A

Basic: What synthetic strategies are commonly employed to construct the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?

Answer:
The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with pre-functionalized pyridazine intermediates. For example, ethyl 2-(benzamido)-2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetate can be cyclized under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the triazole ring . Subsequent functionalization at the 6-position, such as introducing the (4-nitrobenzyl)thio group, often employs nucleophilic aromatic substitution (SNAr) with a thiolate nucleophile (e.g., 4-nitrobenzyl mercaptan) under controlled temperatures (60–80°C) .

Advanced: How can researchers optimize the coupling of the triazolo-pyridazine intermediate with the ethylbenzamide moiety?

Answer:
The coupling reaction between the ethylamine side chain and the benzamide group is typically mediated by activating agents like HATU or EDCI in the presence of a base (e.g., DIPEA). Solvent selection (DMF or dichloromethane) and stoichiometric ratios (1.2–1.5 equivalents of benzoyl chloride) are critical to minimize unreacted intermediates. Monitoring via TLC (Rf ~0.5 in EtOAc/hexane) or LC-MS ensures completion. Side reactions, such as over-acylation, are mitigated by maintaining reaction temperatures below 25°C .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ethyl linker protons at δ 2.8–3.5 ppm) and carbon backbone.
  • IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₁N₇O₃S: 484.15) .

Advanced: What challenges arise in interpreting the ¹H NMR spectra of this compound, and how can they be resolved?

Answer:
Overlapping aromatic signals (e.g., pyridazine and benzamide protons) complicate integration. Dynamic effects from the thioether group may cause signal broadening. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns substituents.
  • Variable-temperature NMR : Reduces broadening by slowing conformational exchange.
  • NOESY : Identifies spatial proximity between the ethyl linker and aromatic rings .

Basic: What is the hypothesized biological relevance of the 4-nitrobenzylthio substituent?

Answer:
The nitro group enhances electron-withdrawing effects, potentially improving binding to target enzymes (e.g., kinases or oxidoreductases). The benzylthio moiety increases lipophilicity, aiding membrane permeability. Similar nitro-substituted triazoles show antimicrobial and antiproliferative activities, suggesting comparable mechanisms .

Advanced: How can researchers address contradictory bioactivity results in different assay systems?

Answer:
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or compound purity. Mitigation strategies include:

  • Orthogonal assays : Validate activity using fluorescence polarization and SPR.
  • HPLC purity checks : Ensure >95% purity to exclude confounding impurities.
  • Solubility optimization : Use DMSO/cosolvent systems to prevent aggregation .

Basic: What computational methods are suitable for predicting the binding mode of this compound?

Answer:

  • Molecular docking (AutoDock Vina, Glide) : Models interactions with target proteins (e.g., kinase ATP-binding pockets).
  • QSAR : Correlates substituent electronic properties (Hammett σ constants) with activity trends.
  • MD simulations : Assesses stability of ligand-protein complexes over 100-ns trajectories .

Advanced: How does the ethyl linker between the triazolo-pyridazine and benzamide affect pharmacokinetic properties?

Answer:
The ethyl spacer balances rigidity and flexibility, optimizing target engagement while reducing metabolic susceptibility. Comparative SAR studies show that shorter linkers (e.g., methyl) reduce solubility, whereas longer chains (propyl) increase CYP450-mediated oxidation. LogP calculations (~3.2) suggest moderate blood-brain barrier penetration .

Basic: What are common side reactions during synthesis, and how are they minimized?

Answer:

  • Thioether oxidation : Avoided by conducting reactions under inert atmosphere (N₂/Ar).
  • Amide hydrolysis : Mitigated by using anhydrous solvents (e.g., dried DMF over molecular sieves).
  • Byproduct formation : Controlled via slow addition of reagents and mid-reaction quenching .

Advanced: What strategies improve yield in the final coupling step?

Answer:

  • Catalyst screening : HATU outperforms EDCI in amide bond formation (yield increases from 60% to 85%).
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes at 80°C.
  • Workup optimization : Liquid-liquid extraction (EtOAc/water) followed by silica gel chromatography (5% MeOH/CH₂Cl₂) isolates the product efficiently .

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